Tributyl(pentane-2,4-dionato-O,O')tin
Description
Significance of Organotin Compounds in Contemporary Chemical Research
Organotin compounds, characterized by the presence of at least one tin-carbon (Sn-C) bond, have a rich history and a broad spectrum of applications that underscore their importance in modern chemistry. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized in 1849, and since then, the field has expanded dramatically. nih.govresearchgate.net These compounds are technologically significant and are used more widely in industry than the organic compounds of any other metal. nih.gov
Their utility spans several key areas:
Polymer Chemistry: Organotins, particularly dialkyltin derivatives, are extensively used as heat stabilizers for polyvinyl chloride (PVC). They function by neutralizing acidic byproducts and preventing polymer degradation, thereby extending the material's lifespan. nih.gov
Catalysis: Many organotin compounds serve as highly effective catalysts in various industrial processes. Diorganotin carboxylates, for example, are used to catalyze the formation of polyurethanes, silicone vulcanization, and transesterification reactions. nih.govsysrevpharm.org
Organic Synthesis: In laboratory-scale organic synthesis, organotin reagents are pivotal. The Stille reaction, which utilizes organostannanes for carbon-carbon bond formation, is a cornerstone of modern synthetic methodology for creating complex organic molecules. nih.gov
Biocidal Applications: Triorganotin (R3SnX) compounds, including tributyltin derivatives, exhibit potent biocidal properties. This has led to their historical use in applications such as antifouling paints for marine vessels, wood preservatives, and agricultural fungicides. nih.gov
The reactivity and function of an organotin compound are dictated by the number and nature of the organic groups attached to the tin atom, which influences the Lewis acidity of the tin center and its coordination geometry. nih.govresearchgate.net
Overview of β-Diketonate Ligands in Coordination Chemistry
β-Diketones, such as pentane-2,4-dione (commonly known as acetylacetone (B45752) or acacH), are exceptionally versatile ligands in coordination chemistry. Upon deprotonation, they form β-diketonate anions that act as bidentate chelating agents, binding to metal ions through their two oxygen atoms to form a stable six-membered ring. nih.gov This chelating ability makes them valuable for several reasons:
Stabilization of Metal Ions: The formation of a chelate ring enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect.
Versatility: β-Diketonate ligands can form complexes with a vast majority of metal ions across the periodic table. researchgate.netukm.my The electronic and steric properties of the ligand can be easily tuned by modifying the substituents on the β-diketone backbone, allowing for fine control over the properties of the resulting metal complex. ukm.my
Applications of Metal β-Diketonates: These complexes are integral to numerous applications. They are used as catalysts in polymerization and other organic reactions, as precursors for the chemical vapor deposition (CVD) of metal oxide thin films, and in the development of luminescent materials and NMR shift reagents. nih.gov
Historical Context of Triorganotin(IV) Complexes with O,O'-Chelating Ligands
The study of organotin chemistry began in the mid-19th century, but a significant resurgence of interest occurred in the mid-20th century with the discovery of their industrial applications. nih.govresearchgate.net A pivotal development in the 1960s was the realization that the tin atom in organotin compounds could expand its coordination number beyond the typical four of a simple tetraorganostannane. nih.gov
This discovery opened the door to a vast field of coordination chemistry for organotin halides and other derivatives. Triorganotin(IV) compounds (R3SnX), in particular, behave as Lewis acids and readily react with Lewis bases, including ligands that chelate through two oxygen atoms (O,O'-chelating ligands).
Early structural studies revealed that triorganotin halides prefer a five-coordinate, trigonal bipyramidal geometry, with the three organic groups occupying the equatorial positions and the more electronegative atoms in the axial positions. nih.gov When a triorganotin moiety complexes with a bidentate O,O'-chelating ligand, such as a carboxylate or a β-diketonate, it can adopt various structures. Depending on the nature of the ligand and the conditions, the geometry around the tin atom can be a five-coordinate trigonal bipyramidal or, in some cases, a four-coordinate tetrahedral if the ligand binds in a monodentate fashion. nih.govukm.my The study of these complexes has been crucial for understanding fundamental bonding principles and for developing new materials and catalysts.
Scope and Academic Research Significance of Tributyl(pentane-2,4-dionato-O,O')tin
This compound (CAS No. 55410-80-5) is a specific triorganotin(IV) complex featuring three butyl groups and one pentane-2,4-dionato ligand bound to a central tin atom. While extensive research has been published on the broader classes of tributyltin compounds and metal acetylacetonates (B15086760), detailed studies focusing specifically on this particular molecule are limited in publicly accessible literature.
The academic significance of this compound lies in its combination of a biologically and catalytically active Bu3Sn+ cation with a classic and versatile chelating acac- ligand. Research into this molecule would be expected to explore:
Structural Chemistry: Determining the precise coordination geometry of the tin atom—whether it is four-coordinate with a monodentate acetylacetonate (B107027) ligand or five-coordinate with a bidentate chelating ligand in solid-state and in solution. This is a fundamental question in the structural chemistry of triorganotin complexes. ukm.my
Catalytic Activity: Investigating its potential as a catalyst, for instance in polymerization or esterification reactions, leveraging the Lewis acidity of the tin center.
Material Science: Its use as a precursor for synthesizing tin-containing materials, such as tin oxide nanoparticles or thin films, through thermal decomposition.
Given the well-documented properties of its constituent parts, this compound represents a molecule of academic interest for fundamental studies in organometallic structure and reactivity, and as a potential functional material.
Compound Data
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C17H36O2Sn |
| Molecular Weight | 391.18 g/mol |
| CAS Number | 55410-80-5 |
| EINECS Number | 259-628-0 |
Table 2: Characteristic Spectroscopic Data Ranges for Triorganotin(IV) β-Diketonates
Note: Specific experimental data for this compound is not widely reported. The values below are characteristic ranges for similar triorganotin structures based on spectroscopic studies of related compounds. nih.govukm.my
| Spectroscopic Technique | Region / Chemical Shift (δ) | Assignment |
| FT-IR | ~1600-1500 cm⁻¹ | C=O stretching vibrations of the coordinated diketonate |
| ~1550-1480 cm⁻¹ | C=C stretching vibrations of the coordinated diketonate | |
| ~580-520 cm⁻¹ | Sn-C (butyl) stretching vibrations | |
| ~490-420 cm⁻¹ | Sn-O stretching vibrations | |
| ¹H-NMR | ~5.0-5.5 ppm | Methine proton (-CH=) of the diketonate ligand |
| ~1.9-2.2 ppm | Methyl protons (-CH₃) of the diketonate ligand | |
| ~0.9-1.7 ppm | Protons of the three butyl groups attached to tin | |
| ¹³C-NMR | ~185-195 ppm | Carbonyl carbons (C=O) of the diketonate ligand |
| ~100-105 ppm | Methine carbon (-CH=) of the diketonate ligand | |
| ~20-30 ppm | Methyl carbons (-CH₃) of the diketonate ligand | |
| ~13-29 ppm | Carbons of the three butyl groups attached to tin | |
| ¹¹⁹Sn-NMR | +140 to -60 ppm | Typical range for four-coordinate triorganotin(IV) compounds |
| -90 to -190 ppm | Typical range for five-coordinate triorganotin(IV) compounds |
Properties
CAS No. |
55410-80-5 |
|---|---|
Molecular Formula |
C17H36O2Sn |
Molecular Weight |
391.2 g/mol |
IUPAC Name |
butane;4-methyl-6-methylidene-1,3,2λ2-dioxastannine |
InChI |
InChI=1S/C5H8O2.3C4H10.Sn/c1-4(6)3-5(2)7;3*1-3-4-2;/h3,6-7H,1H2,2H3;3*3-4H2,1-2H3;/q;;;;+2/p-2 |
InChI Key |
REFDXNOFONBLPU-UHFFFAOYSA-L |
Canonical SMILES |
CCCC.CCCC.CCCC.CC1=CC(=C)O[Sn]O1 |
Origin of Product |
United States |
Synthetic Methodologies for Tributyl Pentane 2,4 Dionato O,o Tin
General Synthetic Strategies for Organotin β-Diketonate Complexes
The formation of organotin β-diketonate complexes, including triorganotin(IV) acetylacetonates (B15086760), generally proceeds through two main strategic pathways: direct ligand exchange from an organotin halide or oxide, and routes involving the pre-formation or in-situ generation of the β-diketonate enolate.
Direct ligand exchange, or ligand substitution, is a common and straightforward method for synthesizing organotin complexes. uobabylon.edu.iq This approach involves the reaction of a triorganotin precursor, such as a halide (R₃SnX) or an oxide ((R₃Sn)₂O), with the β-diketone ligand.
When using a triorganotin halide, the reaction typically requires a base to neutralize the hydrogen halide (HX) formed as a byproduct. The general reaction can be represented as: R₃SnX + H(acac) + Base → R₃Sn(acac) + [Base-H]X (where H(acac) is pentane-2,4-dione)
Alternatively, using a triorganotin oxide, such as bis(tributyltin) oxide, presents a cleaner reaction where water is the only byproduct. orientjchem.org This condensation reaction is often driven to completion by the azeotropic removal of water. orientjchem.org The equation for this process is: (R₃Sn)₂O + 2 H(acac) → 2 R₃Sn(acac) + H₂O
The enolate route is predicated on the acidic nature of the γ-protons of the β-diketone. The synthesis involves the reaction of a triorganotin species with the acetylacetonate (B107027) anion (the enolate of pentane-2,4-dione). wikipedia.org The enolate can be generated in situ by adding a base to the reaction mixture containing the organotin precursor and pentane-2,4-dione. wikipedia.orgnih.gov Common bases include alkali metal hydroxides or alkoxides. The base deprotonates the dione (B5365651) to form the nucleophilic enolate, which then substitutes a labile group on the tin atom.
A variation of this approach involves the pre-synthesis of a metal acetylacetonate salt, such as sodium or potassium acetylacetonate, which is then reacted with the triorganotin halide in a metathesis reaction. wikipedia.orgnsf.gov This method can offer better control over stoichiometry and reaction conditions.
Specific Precursors and Reagents for Pentane-2,4-dionato Ligand Incorporation
The synthesis of tributyl(pentane-2,4-dionato-O,O')tin relies on specific starting materials for both the tributyltin moiety and the pentane-2,4-dionato ligand.
The primary precursor for the pentane-2,4-dionato ligand is pentane-2,4-dione (acetylacetone). tri-iso.com For the tributyltin moiety , several precursors can be utilized, with the most common being tributyltin(IV) chloride and bis(tributyltin) oxide. wikipedia.org
Interactive Table:
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include solvent choice, temperature, and reaction time. Due to the tendency of organotin halides to hydrolyze, reactions are frequently conducted in anhydrous organic solvents. sysrevpharm.org
Common solvents for these syntheses include toluene (B28343), methanol, and ethanol. nsf.govsysrevpharm.org The choice of solvent can influence reaction rate and ease of product isolation. For reactions starting from bis(tributyltin) oxide, using a solvent like toluene that forms an azeotrope with water allows for the effective removal of the water byproduct via a Dean-Stark apparatus, driving the reaction to completion. orientjchem.org
Reaction temperature is another critical factor. Many syntheses of organotin complexes are performed under reflux to ensure a sufficient reaction rate. nsf.govjmchemsci.comnih.gov The duration of reflux can vary, with typical times ranging from 5 to 8 hours, to ensure the reaction proceeds to completion. nsf.govjmchemsci.comnih.gov
Interactive Table:
Comparative Analysis of Synthetic Pathways for Triorganotin(IV) Acetylacetonates
The halide route is versatile due to the wide commercial availability of triorganotin chlorides. However, it necessitates the use of a base, which results in the formation of a salt byproduct (e.g., NaCl, KCl). This salt must be removed from the reaction mixture, typically by filtration, which can sometimes complicate the purification process and may lead to a reduction in the isolated yield.
The oxide route is often considered a more elegant synthetic method. Its main advantage is that the sole byproduct is water, which can be easily and continuously removed from the reaction medium, especially with azeotropic distillation. orientjchem.org This often leads to a cleaner reaction profile and simpler work-up, potentially resulting in higher purity and yield of the final product. The reactivity of organotin oxides can be lower than that of the corresponding halides, sometimes requiring longer reaction times or higher temperatures.
Interactive Table:
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Organotin Compounds
Modern analytical techniques are indispensable for the structural elucidation of organotin compounds. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mössbauer spectroscopy provide detailed insights into the electronic and geometric structure of these molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for characterizing organotin compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity of atoms and the chemical environment of the tin center. For Tributyl(pentane-2,4-dionato-O,O')tin, a complete analysis would involve ¹H, ¹³C, and ¹¹⁹Sn NMR.
Infrared (IR) Spectroscopy for Ligand Coordination Analysis
Infrared spectroscopy is used to probe the vibrational frequencies of chemical bonds. In this compound, IR analysis would focus on the coordination of the pentane-2,4-dionato ligand to the tin atom. The positions of the C=O and C=C stretching vibrations of the ligand are sensitive to its coordination mode. A shift in these frequencies compared to the free ligand would confirm that the ligand is bonded to the tin atom through the oxygen atoms (O,O'-chelation). Furthermore, the appearance of new bands in the far-infrared region, attributable to Sn-O and Sn-C stretching vibrations, would provide direct evidence of the bonds to the tin center.
Mössbauer Spectroscopy for Tin Oxidation State and Environment
¹¹⁹Sn Mössbauer spectroscopy is a nuclear technique that provides specific information about the tin atom in the solid state. Key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the oxidation state of tin, which would be expected to be Sn(IV) for this compound. The magnitude of the quadrupole splitting is sensitive to the symmetry of the electronic environment around the tin nucleus. This data can be used to deduce the coordination geometry of the tin atom (e.g., tetrahedral, trigonal bipyramidal, or octahedral) in the solid state.
Data Tables
Due to the absence of published experimental data for this compound in the searched sources, the following data tables remain unpopulated.
Table 1: ¹H NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
Table 2: ¹³C NMR Spectroscopic Data
| Assignment | Chemical Shift (δ, ppm) |
|---|---|
Table 3: ¹¹⁹Sn NMR Spectroscopic Data
| Parameter | Value |
|---|
Table 4: Key IR Absorption Bands
| Assignment | Wavenumber (cm⁻¹) |
|---|---|
| ν(C=O) | |
| ν(Sn-O) |
Table 5: Mössbauer Spectroscopic Parameters
| Parameter | Value (mm/s) |
|---|---|
| Isomer Shift (δ) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For organotin compounds such as this compound, the absorption of UV or visible light can lead to several types of electronic excitations. The primary transitions observed in such complexes typically involve the promotion of electrons from lower energy molecular orbitals to higher energy ones.
The pentane-2,4-dionato ligand, a β-diketonate, possesses a π-system that can undergo π → π* transitions. These transitions, which involve the excitation of an electron from a π bonding orbital to a π antibonding orbital, are characteristic of the ligand itself. The coordination of this ligand to the tributyltin cation can influence the energy of these transitions.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical tool for determining the molecular weight and confirming the composition of a compound. For this compound, with a molecular formula of C17H36O2Sn, the expected molecular weight is approximately 391.18 g/mol . chemicalbook.com
The mass spectrum of this compound would be expected to exhibit a molecular ion peak corresponding to the intact molecule. A key feature for identifying tin-containing compounds is the characteristic isotopic pattern of tin, which has several stable isotopes. This isotopic signature provides definitive evidence for the presence of tin in the molecule and its fragments.
| Property | Value |
| Molecular Formula | C17H36O2Sn |
| Molecular Weight | 391.18 g/mol |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound has not been detailed in the available literature, extensive studies on related triorganotin compounds offer significant insights into its likely solid-state structure.
In triorganotin(IV) complexes, the tin atom typically adopts a coordination number greater than four. For compounds with a bidentate ligand like pentane-2,4-dionate, a five-coordinate geometry around the tin center is common. This leads to a trigonal bipyramidal arrangement of the coordinating atoms. In such a structure, the three butyl groups would occupy the equatorial positions, while the two oxygen atoms from the pentane-2,4-dionato ligand would occupy the axial positions.
The bond lengths between the tin atom and its coordinated atoms are indicative of the nature of the chemical bonds. In related tin(II) and tin(IV) complexes, Sn-O bond lengths can vary. For instance, in some tin(II) complexes, Sn-O bond lengths are in the range of 2.1 to 2.3 Å. bath.ac.uknih.gov In organotin(IV) compounds, the Sn-O bond lengths are also expected to fall within a similar range, reflecting a strong covalent interaction.
The Sn-C bonds with the butyl groups are also covalent in nature. The precise lengths of these bonds, typically around 2.1 to 2.2 Å, are a standard feature of tetravalent organotin compounds.
The idealized trigonal bipyramidal geometry in triorganotin beta-diketonates is often distorted. This distortion arises from the steric strain imposed by the bulky butyl groups and the bite angle of the chelating pentane-2,4-dionato ligand. The O-Sn-O bond angle in the axial positions is expected to be less than the ideal 180° due to the constraints of the six-membered ring formed by the chelation of the ligand to the tin atom. Similarly, the C-Sn-C angles in the equatorial plane may deviate from the ideal 120°. This results in a distorted trigonal bipyramidal coordination environment around the tin center, a common feature for this class of compounds. bath.ac.uk
Theoretical Approaches to Structural Understanding (e.g., DFT Calculations)
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, bonding, and geometry of organometallic compounds. While specific DFT studies on this compound are not prevalent in the literature, the methodology is well-suited to provide theoretical insights that complement experimental data.
DFT calculations can be employed to optimize the molecular geometry of the compound, predicting bond lengths and angles. These theoretical predictions can then be compared with experimental data from X-ray crystallography, where available. Furthermore, DFT can be used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the electronic transitions observed in UV-Vis spectroscopy. Such calculations can help to assign the observed absorption bands to specific electronic excitations, such as π → π* or LMCT transitions.
Coordination Chemistry and Ligand Interactions
Chelation Behavior of Pentane-2,4-dionato Ligands
The pentane-2,4-dionato ligand, commonly known as acetylacetonate (B107027) (acac), is derived from the deprotonation of acetylacetone (B45752). It functions as a powerful bidentate chelating agent, meaning it binds to the central metal atom at two points. researchgate.net In Tributyl(pentane-2,4-dionato-O,O')tin, the acetylacetonate anion coordinates to the tin(IV) center through its two oxygen atoms.
Influence of Ligand Substituents on Coordination Modes
The coordination behavior and properties of the resulting complex can be finely tuned by modifying the substituents on the pentane-2,4-dionato ligand. nih.gov Varying the terminal methyl groups (R¹ and R²) or the central methine proton (Cα) of the β-diketonate ligand can alter the steric and electronic properties of the complex. nih.gov
For instance, replacing the methyl groups with electron-withdrawing groups, such as trifluoromethyl (CF₃), creates ligands like hexafluoroacetylacetonate (hfac). Such modifications have several predictable effects:
Increased Lewis Acidity : Fluorinated β-diketonate ligands make the resulting organotin complex a stronger Lewis acid. rice.edu This enhances its ability to accept electron pairs from other donor molecules.
Enhanced Volatility : The introduction of fluorinated substituents often leads to a significant increase in the volatility of the metal complex. rice.edumdpi.com This is attributed to weaker intermolecular forces, as the reduced polarizability of fluorine compared to hydrogen leads to diminished attractive interactions. rice.edu
Improved Solubility : Fluorinated substituents can increase the solubility of the complex in organic solvents. nih.gov
The following table illustrates the structural variations of common β-diketonate ligands.
| Ligand Name | Abbreviation | R¹ | R² | Key Property Influence |
| Acetylacetonate | acac | CH₃ | CH₃ | Standard ligand |
| Trifluoroacetylacetonate | tfac | CF₃ | CH₃ | Increased Lewis acidity and volatility |
| Hexafluoroacetylacetonate | hfac | CF₃ | CF₃ | Maximized Lewis acidity and volatility |
| 2,2,6,6-Tetramethyl-3,5-heptanedionate | tmhd | C(CH₃)₃ | C(CH₃)₃ | Increased steric bulk |
Factors Governing Coordination Number and Geometry of the Tin(IV) Center
The coordination number and geometry of the tin(IV) atom in this compound are primarily governed by the steric hindrance imposed by the three bulky n-butyl groups and the bite angle of the bidentate acetylacetonate ligand.
Organotin(IV) compounds have a strong tendency to expand their coordination number beyond four to achieve greater stability. acs.org For triorganotin complexes with a bidentate ligand, a five-coordinate geometry is typically adopted. In the case of this compound, the tin center is five-coordinate, adopting a distorted trigonal bipyramidal geometry. doi.org
In this arrangement:
The three n-butyl groups occupy the equatorial positions of the trigonal bipyramid. The steric bulk of these groups prevents the coordination of additional ligands, effectively limiting the coordination number to five. acs.orgchinesechemsoc.org
The two oxygen atoms of the chelating acetylacetonate ligand span the remaining equatorial and one axial position. This arrangement is necessary to accommodate the bite angle of the ligand, causing a distortion from the ideal 90° and 120° angles of a perfect trigonal bipyramid. doi.org
The preference for this geometry is a balance between maximizing bond strengths and minimizing steric repulsion between the bulky alkyl groups.
Comparative Analysis with Other Metal β-Diketonate Complexes
The five-coordinate structure of this compound stands in contrast to the diverse geometries observed in β-diketonate complexes of other metals. The coordination number and geometry are highly dependent on the size, charge, and electronic configuration of the central metal ion.
| Metal Center Example | Complex Formula | Coordination Number | Geometry | Key Distinctions from Bu₃Sn(acac) |
| Tin(IV) | Bu₃Sn(acac) | 5 | Distorted Trigonal Bipyramidal | - |
| Palladium(II) | Pd(acac)₂ | 4 | Square Planar | Lower coordination number; different geometry; exists as cis/trans isomers in solution. mdpi.com |
| Chromium(III) | Cr(acac)₃ | 6 | Octahedral | Higher coordination number due to smaller organic groups and different metal ion properties. |
| Zirconium(IV) | Zr(acac)₄ | 8 | Square Antiprismatic | Much higher coordination number due to the larger ionic radius of Zr(IV), allowing more ligands to pack around the center. |
| Silver(I) | [Ag(acac)]∞ | Variable | Coordination Polymer | Forms polymeric structures with Ag-O and Ag-Cα bonds, unlike the discrete molecular structure of the tin complex. nih.gov |
This comparison highlights how the presence of three bulky alkyl groups on the tin atom is a critical factor in defining its unique coordination chemistry relative to other metal acetylacetonates (B15086760).
Solution-State Dynamics and Fluxional Behavior of Organotin β-Diketonates
In solution, many organometallic complexes, including organotin β-diketonates, are not static but exhibit dynamic or "fluxional" behavior. This involves rapid intramolecular rearrangements that occur on the NMR timescale. For five-coordinate complexes like this compound, these processes can lead to the interchange of ligands between chemically inequivalent positions.
While a detailed study specifically on this compound is not widely reported, behavior can be inferred from related diorganotin bis(β-diketonate) complexes, which are known to be non-rigid in solution. A likely dynamic process for the tributyltin complex is a pseudorotation mechanism, such as the Berry pseudorotation. This process would cause the axial and equatorial positions of the trigonal bipyramid to interchange rapidly.
At room temperature, this fluxional process would be fast enough to render the two methyl groups of the acetylacetonate ligand equivalent in the ¹H NMR spectrum, resulting in a single sharp resonance. Upon cooling to a sufficiently low temperature, this dynamic process would slow down, potentially allowing for the resolution of two distinct signals corresponding to the inequivalent methyl environments in the static, distorted trigonal bipyramidal structure. Variable-temperature NMR spectroscopy is the primary tool used to investigate such dynamic equilibria in solution.
Reactivity and Mechanistic Studies
Reaction Pathways Involving the Organotin Moiety
The core reactivity of the tributyltin moiety in this compound centers on the nature of the tin-carbon (Sn-C) bonds. These bonds are susceptible to cleavage under various conditions. A predominant reaction pathway for many tributyltin compounds involves radical intermediates. wikipedia.org For instance, tributyltin hydride, a related compound, is widely used in organic synthesis as a source of the tributyltin radical (Bu3Sn•). wikipedia.org This radical can participate in chain reactions, such as the dehalogenation of alkyl halides. jove.comlibretexts.org
The general mechanism involves the homolytic cleavage of a bond to generate a tributyltin radical, which can then abstract an atom (like a halogen) from another molecule, creating a new radical species and propagating a chain reaction. jove.comyoutube.com While Tributyl(pentane-2,4-dionato-O,O')tin itself is not a radical initiator like tributyltin hydride, the Sn-C bonds in its structure are subject to similar cleavage reactions, particularly in the presence of strong acids, halogens, or metal halides, which can break these bonds. gelest.com This cleavage typically occurs in a stepwise manner, removing the butyl groups one by one. gelest.com
Role of the Tin-Oxygen Bond in Chemical Transformations
The bond between the tin atom and the two oxygen atoms of the pentane-2,4-dionato ligand is a key feature influencing the compound's chemistry. Organotin compounds with tin-oxygen bonds, such as oxides, carboxylates, and alkoxides, are common. gelest.comuobabylon.edu.iq The pentane-2,4-dionato ligand, often called acetylacetonate (B107027) (acac), acts as a bidentate ligand, binding to the tin atom through two oxygen atoms to form a stable chelate ring.
This tin-oxygen linkage is generally more labile than the tin-carbon bonds. gelest.com It is susceptible to hydrolysis, where water molecules can attack the tin center, potentially leading to the displacement of the pentane-2,4-dionato ligand. The reactivity also depends on the coordination number of the tin atom. Tin(IV) compounds can expand their coordination number beyond four, often to five or six, which facilitates reactions like ligand exchange at the tin center. lupinepublishers.com The presence of the chelating acac ligand contributes to the stability of the complex, but this ligand can be replaced by other nucleophiles or coordinating species.
Ligand Exchange Reactions and Transmetallation Processes
Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex. libretexts.org In this compound, the pentane-2,4-dionato ligand can be exchanged for other ligands. This process is common in organotin chemistry, where the lability of anions or ligands attached to the tin center allows for the synthesis of various derivatives. gelest.comlupinepublishers.com For example, treatment of organotin halides with sodium acetate (B1210297) can replace the halide with an acetate group. lupinepublishers.com A similar principle applies to the pentanedionato complex, where stronger coordinating ligands or changes in reaction conditions can lead to substitution.
Transmetallation is a process where an organic group is transferred from one metal to another. While specific studies on the transmetallation of this compound are not extensively detailed in the provided context, the fundamental reactivity of organotin compounds includes such pathways. Tetraorganotins, for instance, are used as intermediates to prepare other organotin compounds through redistribution reactions with tin halides. gelest.com These reactions are a form of transmetallation where alkyl groups are exchanged between tin centers.
Degradation Mechanisms of Tributyltin Species in Academic Contexts
The environmental fate and persistence of tributyltin (TBT) compounds have prompted extensive academic research into their degradation mechanisms. The primary degradation pathway for TBT involves the sequential cleavage of the tin-carbon bonds, a process known as dealkylation or, more specifically, debutylation. researchgate.netresearchgate.net This leads to the formation of less toxic derivatives: dibutyltin (B87310) (DBT), monobutyltin (B1198712) (MBT), and finally, inorganic tin. researchgate.netresearchgate.netnih.gov This degradation can be initiated by photolytic, microbial, or chemical means.
Photolytic degradation, or photolysis, is the breakdown of compounds by light. TBT species can undergo photodegradation, particularly in clear surface waters where sunlight penetration is significant. mst.dk The process is driven by UV radiation, which provides the energy to break the Sn-C bonds. researchgate.netnih.gov This results in the stepwise removal of butyl groups. mst.dk Studies have shown that photocatalytic degradation can be highly effective; in the presence of a photocatalyst like titanium dioxide (TiO2) and UV light, nearly 99.8% of TBT in water can be degraded in 30 minutes. nih.gov The degradation proceeds through the formation of DBT and MBT, which are then further broken down to inorganic tin. nih.govscientific.net The importance of photolysis in the environment can vary depending on factors like water turbidity, light intensity, and the presence of photosensitizing substances. mst.dk
Biodegradation by microorganisms, including bacteria, fungi, and algae, is a crucial pathway for the breakdown of TBT in aquatic environments, especially in sediments and waters rich with suspended particles. mst.dkresearchgate.net The primary mechanism is a sequential debutylation, analogous to photolytic degradation, which reduces the compound's toxicity. researchgate.netresearchgate.net
A variety of bacteria have been identified that can resist and degrade TBT. researchgate.netnih.govpsmjournals.org For example, Moraxella osloensis has demonstrated a significant capability to degrade TBT, achieving approximately 80% degradation in 7 days and producing DBT and inorganic tin as by-products. nih.gov Other bacteria, such as Pseudomonas spp. and Bacillus spp., have also shown the ability to survive in the presence of TBT and contribute to its degradation. psmjournals.org The rate of microbial degradation is influenced by environmental conditions such as temperature, oxygen levels, pH, and the availability of other nutrients. mst.dk This process can occur under both aerobic and anaerobic conditions, though the rates and specific microbial pathways may differ. mst.dk
| Compound | Abbreviation | Structure | Degradation Step |
|---|---|---|---|
| Tributyltin | TBT | (C₄H₉)₃Sn⁺ | Parent Compound |
| Dibutyltin | DBT | (C₄H₉)₂Sn²⁺ | First Degradation Product |
| Monobutyltin | MBT | (C₄H₉)Sn³⁺ | Second Degradation Product |
| Inorganic Tin | Sn(IV) | Sn⁴⁺ | Final Product |
Chemical cleavage of the Sn-C bond in tributyltin species can occur through reactions with various chemical agents. This abiotic degradation pathway is distinct from photolysis and microbial action. mst.dk For instance, acids can protonate and cleave the butyl groups from the tin atom. gelest.com Similarly, halogens (like Cl₂, Br₂) can react with tetraalkyltin compounds to cleave one of the Sn-C bonds, yielding a trialkyltin halide and an alkyl halide. gelest.com
While hydrolysis under normal environmental pH is not a significant degradation pathway for the Sn-C bond, it can occur under extreme pH conditions. mst.dk The primary chemical reactions leading to TBT degradation in academic studies often involve radical reactions, such as those initiated by reagents like AIBN (azobisisobutyronitrile) in the presence of tributyltin hydride, which readily cleaves the Sn-H bond to form a tin radical that can participate in further reactions. jove.comtandfonline.comorganic-chemistry.org These studies provide a model for understanding the fundamental chemical reactivity and cleavage of bonds to the tin atom.
Hydrolytic Stability and Environmental Transformation Processes
The environmental fate of this compound is dictated by a combination of abiotic and biotic processes that collectively contribute to its degradation and transformation. The stability of the tributyltin (TBT) moiety and the lability of the pentane-2,4-dionato ligand are key factors governing its persistence and transformation pathways in aquatic and terrestrial ecosystems.
In aqueous environments, the initial transformation of this compound likely involves the hydrolysis of the bond between the tin atom and the pentane-2,4-dionato ligand. This reaction would release the tributyltin cation, (C₄H₉)₃Sn⁺, and the acetylacetonate anion. Subsequently, the environmental transformation processes largely mirror those of other tributyltin compounds. The degradation of the tributyltin moiety itself is a slower process, primarily driven by photodegradation and biodegradation rather than hydrolysis of the tin-carbon bonds, which are relatively stable under typical environmental pH conditions. mst.dk
The persistence of TBT in the environment is highly dependent on the specific compartment. In the water column, the half-life of TBT can range from a few days to several weeks, while in sediments, it is significantly more persistent, with half-lives that can extend to several years. mst.dkwikipedia.org
Abiotic Degradation
Photodegradation: Photolysis plays a significant role in the abiotic degradation of TBT compounds in sunlit surface waters. mst.dk Ultraviolet radiation can induce the cleavage of the tin-carbon bonds, leading to the stepwise removal of butyl groups. This process contributes to the transformation of TBT to less toxic dibutyltin (DBT) and monobutyltin (MBT) species. nih.gov The efficiency of photodegradation can be influenced by various environmental factors, including water clarity, depth, and the presence of photosensitizing substances. mst.dk One study demonstrated that the photocatalytic degradation of TBT in water can be nearly complete within 30 minutes under specific experimental conditions. nih.gov
Biotic Degradation
Biodegradation is a primary pathway for the transformation of tributyltin compounds in the environment. researchgate.net A diverse range of microorganisms, including bacteria, fungi, and algae, are capable of metabolizing TBT. mdpi.com The principal mechanism of biodegradation is the sequential dealkylation of the tributyltin cation. This process involves the enzymatic cleavage of the tin-carbon bonds, resulting in the formation of dibutyltin (DBT), followed by monobutyltin (MBT), and ultimately inorganic tin. researchgate.netmdpi.com The rate of biodegradation is influenced by several environmental parameters, including temperature, oxygen levels, pH, and the availability of nutrients. mst.dk For instance, the half-life of TBT in a culture of the bacterium Moraxella osloensis was found to be 4.3 days. nih.gov
The degradation of TBT follows a generally accepted pathway:
Tributyltin (TBT) → Dibutyltin (DBT) → Monobutyltin (MBT) → Inorganic Tin
This stepwise degradation leads to a progressive reduction in the toxicity of the organotin compounds.
Environmental Persistence
The following tables summarize the reported half-lives of tributyltin in various environmental compartments. It is important to note that these values are for TBT compounds in general and may not specifically represent this compound, for which specific data is limited.
| Environmental Compartment | Half-life | Conditions | Reference |
|---|---|---|---|
| Sea Water | 6 to 12 days | General | epa.gov |
| Fresh Water | Up to 238 days | General | epa.gov |
| Water | 1 day to a few weeks | Varies with temperature, pH, turbidity, and light | mst.dk |
| Aerobic Soils | 116 days | General | epa.gov |
| Anaerobic Soils | 815 days | General | epa.gov |
| Sediment | Several years | General | mst.dk |
Catalytic Applications in Organic Synthesis and Polymerization
Tributyl(pentane-2,4-dionato-O,O')tin as a Catalyst in Organic Reactions
Organotin compounds, including tributyltin derivatives, are recognized for their broad utility as catalysts in numerous industrial and laboratory-scale organic reactions. lupinepublishers.comftloscience.com The catalytic behavior is largely influenced by the number and nature of the organic groups attached to the tin atom, as well as the lability of the anionic ligand. gelest.com In the case of this compound, the three butyl groups provide solubility in organic media, while the pentane-2,4-dionato (acetylacetonate) ligand plays a crucial role in the catalytic cycle.
Catalysis of Polymerization Reactions
Organotin compounds are extensively used as catalysts in the production of various polymers. lupinepublishers.com Tributyltin derivatives, alongside dibutyltin (B87310) compounds, are particularly effective in polyurethane formation and the ring-opening polymerization of cyclic esters. lupinepublishers.comresearchgate.net
Polyurethane Formation : The synthesis of polyurethanes involves the reaction of a polyol with an organic polyisocyanate. google.com Organotin compounds are highly active catalysts for this process, especially when using aliphatic isocyanates which react more slowly than aromatic ones. google.com The mechanism is believed to involve the formation of a complex between the tin catalyst, the alcohol (polyol), and the isocyanate. gelest.com The tin compound acts as a Lewis acid, activating the isocyanate group toward nucleophilic attack by the hydroxyl group of the polyol. lupinepublishers.com While dibutyltin dilaurate is a commonly cited catalyst, the fundamental catalytic action of the tin center is applicable to other organotin compounds like this compound. lupinepublishers.comresearchgate.net
Polyester (B1180765) Formation : In the ring-opening polymerization (ROP) of lactides to form polylactides (PLA), organotin compounds have shown significant catalytic activity. Studies on metal acetylacetonate (B107027) complexes in the ROP of L-lactide found that dibutyltin bis(acetylacetonate) was highly reactive, enabling quantitative polymerization within hours. researchgate.net The catalytic cycle for these reactions often involves coordination of the cyclic ester to the tin center, followed by nucleophilic attack and ring opening.
Below is a table summarizing the types of polymerization reactions catalyzed by related organotin compounds.
| Polymerization Type | Monomers | Catalyst Class | Reference |
| Polyurethane Synthesis | Polyols, Diisocyanates | Organotin compounds | lupinepublishers.com, google.com |
| Ring-Opening Polymerization | L-lactide | Dibutyltin bis(acetylacetonate) | researchgate.net |
Facilitation of Condensation Reactions
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water, are frequently catalyzed by organotin compounds. researchgate.net This includes esterification and the curing of silicone rubbers.
Esterification and Transesterification : Organotin compounds are effective catalysts for the formation of esters from carboxylic acids and alcohols (esterification) and for the exchange of alkoxy groups in esters (transesterification). gelest.comrsc.org These reactions are crucial in producing a wide range of products from simple esters to complex polyesters. gelest.com The catalyst, such as this compound, functions by activating the carbonyl group of the carboxylic acid or ester, making it more susceptible to nucleophilic attack by the alcohol. rsc.orgrsc.org
Silicone Curing : In the context of room-temperature-vulcanizing (RTV) silicone rubbers, organotin compounds catalyze the condensation of silanol (B1196071) groups (Si-OH) to form stable siloxane bonds (Si-O-Si), releasing water as a byproduct. researchgate.net Dialkyltin dicarboxylates are commonly used, and the mechanism is believed to proceed through the formation of an organotin hydroxide, which is the true catalytic species. researchgate.net This species then reacts with alkoxysilanes to facilitate the cross-linking process that cures the rubber. researchgate.net
General Organotin Catalysis in Organic Synthesis
The catalytic utility of organotin compounds extends beyond polymerization and basic condensation reactions. uobabylon.edu.iq Their properties as Lewis acids and their ability to participate in transmetalation and ligand exchange reactions make them valuable in carbon-carbon bond-forming reactions. gelest.comuobabylon.edu.iq
Cross-Coupling Reactions : Organotin reagents are famously used in the Stille cross-coupling reaction, which forms a carbon-carbon bond by reacting an organotin compound with an organic halide in the presence of a palladium catalyst. uobabylon.edu.iq While in this case the organotin is a reagent, the underlying principles of tin's reactivity are central. Catalytic versions of the Stille reaction are being developed to reduce tin waste by regenerating the active organotin hydride species in situ. msu.edu
Lewis Acid Catalysis : Many organotin-catalyzed reactions rely on the Lewis acidity of the tin(IV) center. gelest.comrsc.org The tin atom can coordinate to oxygen- or nitrogen-containing substrates, activating them for subsequent reactions. This principle is fundamental to its role in esterification, polyurethane formation, and other addition reactions. gelest.com
Mechanistic Insights into Organotin-Catalyzed Processes
Understanding the reaction mechanisms of organotin catalysts is crucial for optimizing reaction conditions and designing more efficient catalysts. The key to their catalytic activity lies in the electronic structure of the tin atom and its interaction with ligands and substrates.
Role of Coordination and Ligand Exchange in Catalysis
The catalytic properties of organotin(IV) complexes are fundamentally linked to their Lewis acidity and the dynamic nature of the ligands attached to the tin center. rsc.org
Coordination Expansion : The tin atom in organotin(IV) compounds has accessible, low-lying 5d orbitals, which allows it to expand its coordination number beyond the typical four to five, six, or even seven. gelest.comrsc.orgnih.gov This ability to coordinate with additional molecules (substrates) is a critical first step in many catalytic cycles. rsc.org For example, in polyurethane formation, the tin catalyst can form a ternary complex with both the alcohol and the isocyanate. gelest.com
Ligand Exchange : The ligands attached to the tin center are often labile and can be exchanged with other molecules in the reaction medium. gelest.comrsc.org This associative ligand exchange is central to the catalytic mechanism. In esterification reactions, for instance, an alcohol can exchange with a ligand on the tin catalyst to form a tin alkoxide. This alkoxide is often the key intermediate that reacts with the carboxylic acid or ester. rsc.orgrsc.org The inherent Lewis acidity of the tin(IV) center combined with this facile ligand exchange is considered the origin of its catalytic performance. rsc.org The general structure of organotin compounds allows for this flexibility, where R groups (like butyl) influence solubility and stability, while the X group (like acetylacetonate) is the site of ligand exchange. gelest.com
The table below outlines key mechanistic steps in organotin catalysis.
| Mechanistic Step | Description | Importance in Catalysis | Reference |
| Lewis Acid Activation | The tin(IV) center coordinates to a substrate (e.g., carbonyl oxygen), polarizing the bond and making it more reactive. | Activates substrates for nucleophilic attack. | rsc.org, |
| Ligand Exchange | A substrate molecule (e.g., an alcohol) displaces a ligand on the tin center. | Generates key reactive intermediates, such as tin alkoxides. | rsc.org, rsc.org |
| Insertion | A substrate molecule (e.g., an isocyanate) inserts into a Sn-O bond of a tin alkoxide. | Forms the new chemical bond (e.g., urethane (B1682113) linkage). | lupinepublishers.com |
Computational and Theoretical Studies of Catalytic Cycles, including DFT Analysis
Modern computational chemistry, particularly Density Functional Theory (DFT), has provided deep insights into the complex mechanisms of organotin-catalyzed reactions. nih.govresearchgate.net These studies allow for the detailed examination of reaction pathways, transition states, and intermediate structures that are often difficult to observe experimentally.
Esterification Mechanisms : DFT analysis of organotin-catalyzed esterification has helped to elucidate the reaction pathways. nih.govacs.org Studies on polyester synthesis have shown that the reaction can proceed via an intramolecular acyl-transfer mechanism from a tin complex. nih.gov DFT calculations for monoalkyltin(IV) catalysts support a mononuclear mechanism where the breaking of the carbon-oxygen bond is the rate-determining step. rsc.org These computational models can distinguish between different proposed mechanisms, such as acyl transfer versus a classic Lewis acid pathway where both reactants coordinate to the tin center. acs.org
Urethane Formation : The mechanism of polyurethane formation catalyzed by organotin compounds has also been a subject of DFT studies. researchgate.netnih.gov Theoretical investigations suggest that the reaction between an isocyanate and an alcohol is facilitated by the formation of an organotin alkoxide complex, which acts as the dominant catalyst. nih.gov This complex then interacts with the isocyanate to form the urethane linkage and regenerate the catalyst. nih.gov These computational approaches can model the interaction between the catalyst and reactants, providing data on activation energies and the stability of intermediates, which helps to explain experimental observations. nih.gov
Development of Novel Catalytic Systems and Methodologies
Recent research has focused on the rational design of new catalytic systems incorporating this compound, often in combination with other components, to enhance catalytic performance. These developments span across polyurethane synthesis, ring-opening polymerization of lactones, and transesterification reactions, including biodiesel production.
One area of significant development is in the synthesis of polyurethanes. Organotin compounds, including dialkyltin dicarboxylates which are structurally related to the subject compound, are known to be effective catalysts. google.com The mechanism of catalysis often involves the activation of the isocyanate group by the tin center, facilitating the reaction with a polyol. researchgate.net Novel approaches have investigated the use of mixed-catalyst systems and the impact of the ligand environment on the tin atom to modulate reactivity and selectivity. For instance, the combination of metal acetylacetonates (B15086760) with other compounds has been explored to create synergistic catalytic effects in polyurethane production. google.com
In the realm of polyester synthesis, particularly through ring-opening polymerization (ROP) of cyclic esters like lactones, organotin compounds have been extensively studied. The development of new initiator systems in conjunction with tin-based catalysts is a key area of research. For example, studies have explored the use of tributyltin n-butoxide as an initiator for the bulk ring-opening polymerization of ε-caprolactone, demonstrating control over the molecular mass of the resulting polymer. researchgate.net The coordination-insertion mechanism is often operative in these systems, where the monomer coordinates to the tin center before insertion into the growing polymer chain. researchgate.net
Below are interactive data tables summarizing research findings on the development of novel catalytic systems and methodologies related to organotin catalysts in various applications.
Table 1: Performance of Organotin and Other Metal Catalysts in Polyurethane Synthesis
This table compares the catalytic activity of different metal complexes in the formation of urethanes, highlighting the ongoing search for alternatives and improvements over traditional organotin catalysts.
| Catalyst System | Monomers | Reaction Conditions | Conversion/Yield | Reference |
| Manganese(II) acetylacetonate / DBU | Hexamethylene diisocyanate (HDI), Diethylene glycol (DEG) | 30°C, DMF | High conversion (quantitative analysis) | google.com |
| Zirconium diketonate | Butyl isocyanate, 2-Ethyl hexanol, H₂O | Ambient temperature, THF | Complete reaction in 5 hours | paint.org |
| Dibutyltin dilaurate (DBTDL) | Acrylic emulsion, Isocyanate prepolymer | Not specified | Improved surface dry time | paint.org |
| Iron(III) acetylacetonate | Hexamethylene diisocyanate (HDI), Ethanol | Not specified | 90% diurethane adduct selectivity | researchgate.net |
Table 2: Catalytic Systems for Ring-Opening Polymerization (ROP) of Lactones
This table presents various catalytic systems employed in the ring-opening polymerization of lactones, showcasing the versatility of different metal-based and organocatalytic approaches.
| Catalyst/Initiator System | Monomer | Reaction Conditions | Molecular Weight (Mn) / PDI | Reference |
| Tributyltin n-butoxide | ε-Caprolactone (ε-CL) | 120°C, bulk | Controlled by [M]/[I] ratio | researchgate.net |
| Cationic Tantalum(V) ethoxide complex | ε-Caprolactone (ε-CL) | Not specified | Not specified | nih.gov |
| Phenol derivative / DBU | δ-Valerolactone (δ-VL) | Room temperature | Controlled by [M]/[I] ratio, narrow PDI | rsc.org |
| Bis(perchlorocatecholato)silane derivatives | ε-Caprolactone (ε-CL) | Not specified | Up to 32 kg/mol | researchgate.net |
Table 3: Catalysts in Transesterification for Biodiesel Production
This table highlights different catalytic approaches for the transesterification of oils to produce biodiesel, a key area where efficient and reusable catalysts are sought.
| Catalyst | Oil Source | Key Findings | Reference |
| Organotin functionalized resin | Not specified (model reaction with ethyl acetate) | Lower activity than low molecular weight analogues | researchgate.net |
| Tin chloride (II) | Not specified (general review) | Effective for FFA esterification and TG transesterification | semanticscholar.org |
| Pharmaceutical waste (heterogeneous) | Waste Pistacia-Terebinthus Oil | 96% mass yield under optimal conditions | nih.gov |
| General review of catalysts | Various oils | Discussion of homogeneous, heterogeneous, and biocatalysts | researchgate.netresearchgate.net |
Compound Nomenclature
| Common Name/Abbreviation | IUPAC Name |
| This compound | This compound |
| Manganese(II) acetylacetonate | bis(pentane-2,4-dionato-O,O')manganese |
| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene |
| Hexamethylene diisocyanate (HDI) | 1,6-Diisocyanatohexane |
| Diethylene glycol (DEG) | 2,2'-Oxydi(ethan-1-ol) |
| Zirconium diketonate | tetrakis(pentane-2,4-dionato-O,O')zirconium |
| Dibutyltin dilaurate (DBTDL) | Dibutylbis(dodecanoyloxy)stannane |
| Iron(III) acetylacetonate | tris(pentane-2,4-dionato-O,O')iron |
| ε-Caprolactone (ε-CL) | Oxepan-2-one |
| δ-Valerolactone (δ-VL) | Oxan-2-one |
| Tin chloride (II) | Tin(II) chloride |
Applications in Advanced Materials Science
Precursor Role in the Synthesis of Conducting Polymers
Dibutylbis(pentane-2,4-dionato-O,O')tin serves as a valuable precursor in the synthesis of novel materials, including certain types of conducting polymers. smolecule.com Organotin compounds, in general, can be utilized to create organometallic polymers with unique electronic properties such as electrical conductivity. uobabylon.edu.iq The tin atom in the polymer backbone can influence the electronic structure of the material. Research suggests that organotin derivatives can be used to synthesize polymers like poly(3-hexylthiophene) with specific electrical characteristics. smolecule.com While direct, large-scale application of Dibutylbis(pentane-2,4-dionato-O,O')tin for this purpose is still an area of research, its potential lies in its ability to introduce tin moieties into a polymer structure, thereby modifying its conductive properties.
Utility in the Production of Preceramic Polymers
Preceramic polymers (PCPs) are specialized macromolecules that can be transformed into ceramic materials through high-temperature treatment. smolecule.comnih.gov Dibutylbis(pentane-2,4-dionato-O,O')tin has been identified as a useful compound in the creation of these preceramic polymers. smolecule.com The inclusion of tin in the polymer backbone can lead to the formation of tin-containing ceramics, such as tin carbides or oxides, upon pyrolysis. These resulting ceramic materials are of growing interest for applications in extreme environments, such as those encountered in aerospace. nih.gov The synthesis of new organotin(IV) preceramic polymers is an active area of research, with the goal of developing ceramics with tailored properties. smolecule.com
Integration into Functional Materials and Devices
The integration of Dibutylbis(pentane-2,4-dionato-O,O')tin into functional materials and devices is largely linked to its catalytic activity and its role in forming specialized coatings. bnt-chemicals.com It is used in the production of transparent conductive layers on materials, which are critical components in various electronic and optical devices. bnt-chemicals.com Furthermore, its catalytic properties are exploited in the manufacturing of adhesives, sealants, paints, and coatings. smolecule.comcomplianceandrisks.com This compound can act as a crosslinking catalyst in the production of room-temperature-vulcanizing (RTV) silicones and polyurethanes. bnt-chemicals.com It is also used in the production of materials for textiles, leather, and electronics. sgs.com
Below is an interactive data table summarizing the applications of Dibutylbis(pentane-2,4-dionato-O,O')tin in various industries.
| Industry | Application | Function of Dibutylbis(pentane-2,4-dionato-O,O')tin |
| Adhesives & Sealants | Production of adhesives and sealants | Catalyst smolecule.combnt-chemicals.comcomplianceandrisks.com |
| Paints & Coatings | Manufacturing of paints, lacquers, and varnishes | Catalyst complianceandrisks.com |
| Polymers | Production of PVC, Polyurethanes, RTV Silicones | Stabilizer, Catalyst bnt-chemicals.comlupinepublishers.com |
| Electronics | Creation of transparent conductive layers | Precursor bnt-chemicals.com |
| Textiles & Leather | Finishing and treatment | Component in production sgs.com |
Current Research and Future Directions in Materials Applications
Current research on Dibutylbis(pentane-2,4-dionato-O,O')tin and related organotin compounds continues to explore their potential in advanced materials. The focus is on synthesizing new organometallic polymers with enhanced thermal stability, electrical conductivity, and optical properties. uobabylon.edu.iq There is also interest in developing more efficient catalytic systems for polymer production. researchgate.net
Future directions may include the development of "smart" polymers that respond to stimuli such as heat or light, where this compound could be part of a catalyst combination. bnt-chemicals.com Further research into its use as a precursor for depositing thin films of tin oxide is also an active area. The diverse coordination geometries and bonding modes of such organotin complexes continue to be of fundamental academic interest, suggesting that new applications may yet be discovered.
Environmental Chemistry and Fate of Tributyltin Compounds Focus on Pathways
Environmental Fate and Transport Mechanisms of Tributyltin Species
Due to their chemical properties, tributyltin species exhibit specific behaviors in the environment. They have low water solubility and a lipophilic (fat-soluble) nature, which causes them to readily adsorb onto suspended particles, organic matter, and sediments. wikipedia.orghealthandenvironment.orginchem.orgesaa.org This partitioning behavior is a critical transport mechanism, moving the compounds from the water column to the benthos. mst.dk The extent of this adsorption is influenced by several environmental factors, including salinity, temperature, pH, the amount of suspended particulate matter, and the presence of dissolved organic matter. healthandenvironment.orgmst.dk
Once in the sediment, TBT compounds can persist for extended periods, with half-lives ranging from several months to years, effectively turning sediments into a long-term reservoir of contamination. wikipedia.orgepa.govresearchgate.net The bond between TBT and sediment particles is reversible, allowing for the potential release of the compounds back into the water column, thus complicating quantification and risk assessment based on water concentrations alone. wikipedia.org In the water column, the half-life of TBT is considerably shorter, typically ranging from a few days to several weeks. wikipedia.orgepa.govepa.gov Due to their low vapor pressure, transport into the atmosphere is not considered a significant environmental pathway. mst.dk
In aqueous environments, TBT doesn't exist as a single entity but rather as a mixture of species, including TBT hydroxide, TBT chloride, and TBT carbonate, depending on the water chemistry. healthandenvironment.orgepa.gov
Table 1: Environmental Half-Life of Tributyltin (TBT)
| Environment | Reported Half-Life | Reference |
|---|---|---|
| Marine Water | 1 to 2 weeks | wikipedia.org |
| Freshwater | 6 to 25 days | orst.edu |
| Seawater / Estuarine | 6 to 12 days / 1 to 34 weeks | epa.govorst.edu |
| Sediments (General) | ~2 years | wikipedia.org |
| Aerobic Soils | ~116 days | epa.gov |
| Anaerobic Soils | > 2 years (~815 days) | epa.govorst.edu |
Major Degradation Pathways in Aquatic and Soil Environments
The degradation of tributyltin compounds proceeds through the sequential cleavage of the carbon-tin bonds, a process known as dealkylation or, more specifically, debutylation. This occurs in a stepwise manner, transforming the highly toxic TBT into progressively less toxic derivatives: dibutyltin (B87310) (DBT), then monobutyltin (B1198712) (MBT), and ultimately to inorganic tin. epa.govwaterquality.gov.aunih.govresearchgate.net This detoxification pathway is a critical element in the natural remediation of TBT-contaminated environments.
Biodegradation is widely considered the principal pathway for the breakdown of TBT in both aquatic and soil environments. epa.gov A diverse array of microorganisms, including bacteria, microalgae, and fungi, are capable of metabolizing TBT. mst.dkepa.govnih.gov This process occurs under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, although degradation rates are typically faster in oxic environments. mst.dkepa.govresearchgate.net
The primary mechanism of biodegradation is the sequential removal of butyl groups from the tin atom, mirroring the general degradation pathway to form DBT, MBT, and inorganic tin. nih.govresearchgate.net Some bacteria, such as Pseudomonas putida, may also utilize TBT as a source of carbon. researchgate.netmdpi.com Numerous bacterial strains have been identified with the ability to degrade TBT, including Moraxella osloensis, which has demonstrated significant TBT degradation capability, converting approximately 80% of TBT in a 7-day period in lab studies. nih.gov
Table 2: Examples of TBT-Degrading Microorganisms
| Microorganism Type | Specific Examples | Degradation Potential | Reference |
|---|---|---|---|
| Bacteria (Gram-negative) | Moraxella osloensis | High resistance and degradation capability; ~80% degradation in 7 days. | nih.gov |
| Bacteria | Pseudomonas putida | Can use TBT as a carbon source; reduces toxicity of contaminated water. | mdpi.com |
| Bacteria | Pseudomonas spp., Bacillus spp. | Showed survival and potential for bioremediation in freshwater sediment. | psmjournals.org |
| Algae | Various species | Capable of TBT degradation through sequential dealkylation. | epa.gov |
| Fungi | Various species | Capable of TBT degradation to di- and monobutyltin. | epa.govnih.gov |
Aside from photolysis, other abiotic chemical transformations play a lesser role in TBT degradation under typical environmental conditions. Hydrolysis of the tin-carbon bond, for instance, is not a significant pathway except under conditions of extreme pH. mst.dk However, chemical processes can be harnessed for remediation. Bench-scale studies using chemical reduction/oxidation (REDOX) treatments have demonstrated the ability to effectively degrade TBT in marine sediments by mechanistically removing the butyl groups, transforming the compound into inorganic, non-toxic forms of tin. esaa.org It has also been noted that in some sediments, both chemical and biological degradation processes can occur simultaneously. epa.gov
Bioaccumulation Processes in Environmental Systems: Academic Mechanisms of Uptake and Elimination
Tributyltin's high lipophilicity and low water solubility drive its tendency to bioaccumulate, or build up in the tissues of living organisms, to concentrations much higher than those in the surrounding environment. wikipedia.orghealthandenvironment.orgorst.edu This process is a significant concern as it introduces the toxicant into the food web.
The primary mechanism for uptake is passive diffusion across biological membranes, driven by the compound's affinity for lipids. nih.gov Organisms can absorb TBT directly from the water column, particularly through respiratory surfaces like gills. mst.dk However, for many species, the ingestion of contaminated food is a more significant route of exposure than direct uptake from water. mst.dk
Once absorbed, TBT is distributed throughout the organism and accumulates in fatty tissues. The capacity to metabolize and eliminate TBT varies greatly among species. healthandenvironment.org For example, mollusks have a very limited ability to break down TBT, which leads to extremely high bioconcentration factors (BCFs)—a measure of accumulation—sometimes reaching values of 7,000 or more in laboratory studies. inchem.orgmst.dk In contrast, metabolism is more rapid in mammals. healthandenvironment.org Elimination in lower organisms is generally slow. healthandenvironment.org
For microorganisms, accumulation can occur through both adsorption to the cell wall and absorption into the cell's interior. epa.govnih.gov While there is clear evidence of TBT bioaccumulating and being transferred through lower trophic levels (e.g., from plankton to invertebrates and fish), the extent to which it biomagnifies—increases in concentration at successively higher levels in the food chain—is less certain, particularly concerning top predators like marine mammals. wikipedia.org
Analytical Methodologies for Monitoring Tributyltin Degradation Products
The accurate monitoring of tributyltin and its degradation products (DBT and MBT) in environmental samples is essential for assessing contamination and the progress of degradation. Because these compounds are often present at very low concentrations (nanograms per liter or parts per trillion), highly sensitive analytical methods are required. nih.gov
A typical analytical procedure involves several key steps:
Extraction : The butyltin compounds are first extracted from the sample matrix (water, sediment, or biological tissue).
Derivatization : Because organotin compounds are not typically volatile enough for gas chromatography, they undergo a derivatization step. This chemical reaction converts them into more volatile and thermally stable forms. pjoes.comanalchemres.org Common methods include ethylation with sodium tetraethylborate or Grignard reactions. pjoes.com
Separation : Gas chromatography (GC) is the most common technique used to separate TBT, DBT, and MBT from each other and from other compounds in the sample. analchemres.orgnih.gov High-performance liquid chromatography (HPLC) is an alternative that can be used without the derivatization step. nih.gov
Detection and Quantification : Following separation, a detector is used to identify and quantify the compounds. Element-specific detectors are often preferred. Common choices include:
Mass Spectrometry (MS or MS/MS) : Provides high sensitivity and specificity, allowing for definitive identification of the compounds. nih.govresearchgate.net
Flame Photometric Detector (FPD) : A sensitive detector for tin-containing compounds. pjoes.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : An extremely sensitive technique for elemental analysis that can be coupled with GC or HPLC. nih.govresearchgate.net
These advanced analytical methods enable the detection of butyltin species at the ultra-trace levels required by environmental quality standards. nih.govresearchgate.net
Table 3: Common Analytical Techniques for Butyltin Analysis
| Technique | Abbreviation | Role in Analysis | Typical Detection Limits | Reference |
|---|---|---|---|---|
| Gas Chromatography | GC | Separation of derivatized compounds | N/A (used with a detector) | analchemres.orgnih.gov |
| Mass Spectrometry | MS | Detection and quantification | < 2 ng/L to 11 pg/L | nih.govresearchgate.net |
| Flame Photometric Detector | FPD | Detection and quantification | ~10 ng/L | pjoes.comresearchgate.net |
| Inductively Coupled Plasma Mass Spectrometry | ICP-MS | Highly sensitive detection | 1-10 ng/L | nih.govresearchgate.net |
| High-Performance Liquid Chromatography | HPLC | Separation (no derivatization needed) | N/A (used with a detector) | nih.gov |
Q & A
Basic Research Questions
Q. What crystallographic methodologies are recommended for determining the molecular structure of Tributyl(pentane-2,4-dionato-O,O')tin?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, which allows precise modeling of tin coordination geometry and ligand orientation. For data collection, employ the WinGX suite to integrate diffraction data and validate structural parameters (e.g., bond lengths, angles). Ensure proper handling of twinning or disorder, common in organotin complexes, using the ORTEP-3 GUI for visualization .
Q. How can researchers assess the reproductive toxicity of this compound in compliance with EU regulatory frameworks?
- Methodological Answer : Follow the REACH Candidate List criteria (Article 57c) for toxicological evaluation. Conduct in vitro assays using human cell lines (e.g., placental or germ cells) to measure cytotoxicity and endocrine disruption. Compare results against positive controls like tributyltin oxide (TBTO). Validate findings via OECD Test Guidelines (e.g., TG 455 for steroidogenesis disruption) and cross-reference with ECHA’s SVHC dossiers .
Q. What spectroscopic techniques are suitable for characterizing this compound in solution?
- Methodological Answer : Use multinuclear NMR (¹H, ¹¹⁹Sn) to probe tin-ligand interactions and dynamic behavior. For example, ¹¹⁹Sn NMR chemical shifts (~200–300 ppm) indicate pentacoordinate Sn centers. Pair with FT-IR to confirm acetylacetonate ligand coordination (C=O stretching at ~1600 cm⁻¹). For quantitative analysis, employ ICP-MS to detect trace tin residues in environmental samples .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in the catalytic activity of this compound across polymer synthesis studies?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model the Sn-O bond dissociation energy and ligand substitution kinetics. Compare with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies. Use molecular docking simulations to assess interactions with monomer substrates (e.g., PVC or polyurethane precursors). Validate with in situ Raman spectroscopy during polymerization .
Q. What strategies mitigate experimental artifacts in toxicity studies of this compound caused by its hydrolytic instability?
- Methodological Answer : Stabilize the compound in anhydrous solvents (e.g., THF or DMF) under inert atmospheres. Monitor hydrolysis via LC-MS to quantify degradation products (e.g., dibutyltin oxides). Use time-resolved toxicity assays to distinguish acute effects of the parent compound from chronic impacts of metabolites. Cross-validate with speciation analysis (e.g., ESI-MS) .
Q. How does ligand substitution in this compound influence its catalytic efficiency in cross-coupling reactions?
- Methodological Answer : Synthesize analogs with modified β-diketonate ligands (e.g., hexafluoroacetylacetonate) and compare turnover frequencies (TOF) in Stille or Suzuki-Miyaura reactions. Use XANES spectroscopy to probe electronic changes at the Sn center. Correlate steric parameters (Tolman cone angles) with catalytic activity via Hammett plots. Reference crystallographic data to confirm structural trends .
Data Analysis and Contradiction Management
Q. How should researchers address conflicting reports on the environmental persistence of this compound in soil matrices?
- Methodological Answer : Conduct site-specific studies measuring half-life (t₁/₂) under controlled pH, temperature, and microbial activity. Use isotopically labeled ¹¹⁷Sn-tributyltin to track degradation pathways via GC-MS. Compare with QSAR models to predict bioavailability. Discrepancies may arise from organic matter content or co-contaminants (e.g., surfactants) altering sorption dynamics .
Q. What statistical approaches validate the reproducibility of this compound’s thermal stability data in polymer composites?
- Methodological Answer : Apply ANOVA to compare TGA/DSC results across multiple batches. Use principal component analysis (PCA) to identify outliers caused by moisture or impurities. Employ Bayesian regression to model decomposition kinetics (e.g., Flynn-Wall-Ozawa method). Cross-check with in situ XRD to detect crystalline phase changes during heating .
Regulatory and Safety Considerations
Q. What protocols ensure safe handling of this compound under REACH SVHC restrictions?
- Methodological Answer : Implement glovebox techniques for synthesis and characterization. Monitor airborne tin levels via NIOSH Method 5504. Use alternatives (e.g., non-organotin catalysts) where feasible. For unavoidable use, document exposure mitigation in chemical safety reports (CSRs) per ECHA guidelines. Include waste treatment protocols (e.g., alkaline hydrolysis) in SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
